molecular formula C8H10N4 B2657503 N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1506816-22-3

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2657503
CAS No.: 1506816-22-3
M. Wt: 162.196
InChI Key: GBLPWURCCBIOLS-UHFFFAOYSA-N
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Description

N,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound built on the versatile pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . This core framework consists of a fused bicyclic system incorporating pyrazole and pyrimidine rings, providing a rigid, planar structure that is highly amenable to chemical modifications to fine-tune electronic properties, lipophilicity, and binding affinity to biological targets . Pyrazolo[1,5-a]pyrimidine derivatives, including structurally similar compounds like 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, have demonstrated significant promise in oncological research. They function as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . These compounds can act as ATP-competitive inhibitors of kinases that are frequently disrupted in cancers, such as cyclin-dependent kinases (CDKs) . For instance, the closely related derivative N-cyclopentyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to inhibit CDK2, leading to altered cell cycle progression and induction of apoptosis in cancer cells . Other analogues have shown activity against kinases including EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold exhibits broad research potential. Specific derivatives have displayed promising in vitro antimicrobial and immunomodulatory activities, acting as potent inhibitors of enzymes like 14-alpha demethylase and transpeptidase . The physicochemical and pharmacokinetic properties of these compounds often align with Lipinski's rule of five, suggesting good drug-likeness potential for further investigation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPWURCCBIOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The process involves a sequential cyclocondensation reaction followed by regioselective electrophilic substitution using readily available electrophilic reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as 3-halo and 3-nitro derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives. The compound has been synthesized and evaluated for its cytotoxic effects against several cancer cell lines. Notably:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 6 to 50 µM. These results indicate that the compound exhibits superior inhibition compared to established chemotherapeutics like sorafenib .
  • Mechanism of Action : The compound's mechanism involves the downregulation of vascular endothelial growth factor (VEGF) gene expression, suggesting its role in targeting angiogenesis in tumors. This pathway is critical for tumor growth and metastasis .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 Value (µM)Comparison with Sorafenib
HepG26Superior
MCF-750Superior

Enzymatic Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play a role in cancer progression. Research indicates that it can act as a selective protein inhibitor, which is crucial for developing targeted therapies .

Material Science

The unique structure of this compound makes it an interesting candidate for applications in material science. Its photophysical properties allow it to be utilized in developing new materials with specific optical characteristics. This aspect is particularly relevant for applications in organic electronics and photonic devices .

Agricultural Applications

Emerging research suggests potential applications of this compound in agriculture, particularly as a bioactive agent against plant pathogens. Its antimicrobial properties may provide a basis for developing new agrochemicals aimed at enhancing crop protection and yield .

Case Studies

Several studies have documented the effectiveness of this compound:

  • In Vitro Cytotoxicity : A comprehensive study evaluated the cytotoxic effects on various cancer cell lines (HepG2 and MCF-7), confirming significant activity with IC50 values indicating strong potential for further development .
  • VEGF Gene Expression : Another study illustrated how treatment with this compound led to a notable downregulation of VEGF gene expression levels in both HepG2 and MCF-7 cell lines, reinforcing its anticancer capabilities .

Mechanism of Action

The mechanism of action of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an adenine mimetic, binding to the ATP-binding sites of proteins . This interaction can inhibit enzymatic activity and disrupt cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(4-fluorophenyl) and 5-aryl/heteroaryl substituents exhibit potent inhibition of Mycobacterium tuberculosis (M. tb) growth, with IC₅₀ values as low as 0.1 µM. For example, 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine demonstrated high efficacy, low hERG liability, and favorable microsomal stability . In contrast, the absence of a 3-aryl group in N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine may reduce binding affinity to mycobacterial ATP synthase, a key target for these compounds.

Antimalarial Activity

Triazolo[1,5-a]pyrimidines, such as N,5-dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine , showed high docking scores (−31.37 kcal/mol) against Plasmodium falciparum dihydroorotate dehydrogenase (pfDHOD), a critical enzyme in the pyrimidine salvage pathway . While the pyrazolo core of the target compound differs from triazolo derivatives, the methyl groups at N and 5 positions may enhance metabolic stability, though activity against pfDHOD remains untested.

Structural Modifications and Pharmacokinetics

Role of the Heterocyclic Core
  • Pyrazolo[1,5-a]pyrimidines (e.g., M. tb inhibitors) often feature a 7-(pyridylmethyl)amine group, which enhances solubility and target engagement .
  • Triazolo[1,5-a]pyrimidines (e.g., antimalarial compounds) prioritize substituents like 5-trifluoromethyl or 3-chlorophenyl for optimal pfDHOD inhibition .
Impact of Methyl Substituents

Methyl groups at positions 5 and N (7-amine) simplify synthesis and improve metabolic stability. However, the lack of aromatic substituents (e.g., 3-phenyl or 4-fluorophenyl) may limit interactions with hydrophobic binding pockets in targets like ATP synthase or pfDHOD.

Key Data Table: Comparative Analysis of Analogues

Compound Name Core Structure Position 3 Position 5 Position 7 Amine Biological Activity Source
This compound Pyrazolo[1,5-a]pyrimidine - Methyl Methyl Not reported (hypothetical) N/A
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Methyl Pyridin-2-ylmethyl Anti-M. tb (IC₅₀ ~0.1 µM)
N,5-Dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine - Methyl Naphthalen-2-yl Anti-malarial (docking score: −31.37 kcal/mol)
5-Chloro-N-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine - Chloro 4-Trifluoromethylphenyl Anticancer (tubulin inhibition)

Biological Activity

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazolo[1,5-a]pyrimidine backbone, which is known for its role as an antimetabolite in purine biochemical reactions. The molecular formula is C7H9N5C_7H_9N_5, and it exhibits several pharmacological properties that make it a candidate for further investigation.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. A recent investigation demonstrated that various derivatives of this compound exhibited significant inhibitory effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) when evaluated using the MTT assay. The results indicated a promising IC50 value of 15.3 µM for certain derivatives against MCF-7 cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-715.3
Compound BMDA-MB-231Not effective
Compound CMDA-MB-453Not reported

The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity. For instance, triazole-linked glycohybrids demonstrated improved efficacy compared to their parent compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Research indicates that derivatives of this compound possess potent activity against various bacterial strains. For example, specific compounds demonstrated effectiveness against Escherichia coli and Bacillus subtilis, outperforming standard antibiotics like penicillin .

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameTarget OrganismActivity LevelReference
Compound DE. coliHigh
Compound EBacillus subtilisModerate
Compound FKlebsiella pneumoniaeHigh

The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways. For instance, studies have shown that the compound acts as a CRF1-receptor antagonist, which can attenuate alcohol dependence-induced increases in consumption in animal models . Additionally, molecular docking studies suggest that it may inhibit critical enzymes involved in microbial resistance .

Case Studies and Clinical Relevance

While much of the current research is preclinical, there are indications that compounds derived from this compound could lead to new therapeutic agents for cancer treatment and infectious diseases. The promising results from in vitro studies warrant further exploration in vivo and clinical trials to evaluate safety and efficacy.

Q & A

Q. What synthetic methodologies are most effective for achieving regioselective synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

A three-step one-pot synthesis using novel catalysts (e.g., organocatalysts or transition-metal complexes) enables regioselective formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include cyclization of precursors like aminopyrazoles and enaminones under controlled conditions (e.g., reflux in acetic acid or DMF). Optimization of solvent systems (e.g., methanol for crystallization) and reaction temperatures ensures high yields (70–92%) and purity .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Single-crystal X-ray diffraction confirms regioselectivity and molecular geometry. For example, compound 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine was crystallized in methanol, with data collected at 293 K using a CCD diffractometer. Olex2 software resolves bond angles and torsion parameters, validating synthetic pathways .

Q. What spectroscopic techniques are critical for characterizing N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • 1H/13C NMR : Assigns substituent positions (e.g., methyl groups at N and C5) and confirms amine proton environments (δ 10.5–10.7 ppm for NH).
  • HRMS : Validates molecular formulae (e.g., C15H18F3N5 with [M+H]+ 338.12).
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3340 cm⁻¹) .

Q. What in vitro assays are used to screen pyrazolo[1,5-a]pyrimidin-7-amine derivatives for enzyme inhibition?

Kinase inhibition is assessed via fluorescence polarization or ATP-coupled assays. For example, cyclin-dependent kinase (CDK9) inhibition is measured using recombinant enzymes and substrate peptides, with IC50 values calculated from dose-response curves. Selectivity against off-target kinases (e.g., CDK2) is validated via parallel screening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrimidin-7-amine derivatives for mycobacterial ATP synthase inhibition?

Systematic substitution at C3 and C5 positions with fluorophenyl, heteroaryl, or alkyl groups enhances potency. For instance, 3-(4-fluorophenyl)-5-ethyl derivatives show MIC values <1 µM against M. tuberculosis. Computational docking (e.g., Glide SP) identifies hydrophobic interactions with ATP synthase F0 subunit, guiding rational design .

Q. What mechanistic insights explain contradictory data on dual kinase/CRF1 receptor targeting by pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

Divergent biological activities arise from trifluoromethyl and dimethylaminoethyl substituents. For example, N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl derivatives act as CRF1 antagonists (Ki = 3.5 nM), while 5-methyl-3-phenyl analogues inhibit CDK9 (IC50 = 12 nM). Competitive binding assays and CRISPR-validated knockout models distinguish target-specific effects .

Q. What pharmacokinetic challenges arise in developing brain-penetrant pyrazolo[1,5-a]pyrimidin-7-amine derivatives for neurodegenerative diseases?

Moderate bioavailability (20–40%) and CYP450-mediated metabolism limit efficacy. Strategies include:

  • Lipophilicity optimization : LogP 2.5–3.5 balances blood-brain barrier penetration and solubility.
  • Prodrug approaches : Esterification of amine groups improves oral absorption.
  • Microsomal stability assays : Human liver microsomes (HLM) predict metabolic clearance, guiding structural refinements .

Q. How do crystallographic and NMR-based methods resolve conflicting data on binding modes of pyrazolo[1,5-a]pyrimidin-7-amine inhibitors?

X-ray co-crystallography with CDK9 (PDB: 4BCF) reveals hydrogen bonding between the pyrimidine N1 and kinase hinge region (Glu102). Conversely, 19F-NMR titration with CRF1 shows fluorine-mediated hydrophobic packing in the allosteric pocket. MD simulations (AMBER) reconcile discrepancies by modeling flexible binding conformers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for pyrazolo[1,5-a]pyrimidin-7-amine derivatives across studies?

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM for kinase assays).
  • Validate compound purity : HPLC (≥98%) and LC-MS prevent batch variability.
  • Cross-validate with orthogonal assays : SPR for binding affinity vs. enzymatic activity .

Q. What experimental and computational tools validate off-target effects in pyrazolo[1,5-a]pyrimidin-7-amine pharmacology?

  • Chemoproteomics : Photoaffinity probes with clickable tags map interactomes.
  • Thermal shift assays : Monitor protein stability shifts upon ligand binding.
  • Machine learning models : Predict toxicity (e.g., hERG inhibition) using QSAR datasets .

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